molecular formula C12H13ClFNO2S B6287438 (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone CAS No. 2586127-58-2

(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B6287438
CAS No.: 2586127-58-2
M. Wt: 289.75 g/mol
InChI Key: HHLXIFUDJNEIKI-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a substituted arylthiomorpholine methanone derivative. Its structure comprises a phenyl ring with three substituents: a chloro group at position 2, a fluoro group at position 4, and a methoxy group at position 2. The thiomorpholine ring, containing a sulfur atom in place of oxygen in morpholine, is linked to the phenyl group via a ketone bridge. This combination of electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(2-chloro-4-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2S/c1-17-11-9(14)3-2-8(10(11)13)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLXIFUDJNEIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)N2CCSCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-4-fluoro-3-methoxybenzoic Acid

The synthesis begins with functionalizing the aromatic ring:

  • Nitration and reduction : Starting from 3-methoxy-4-chlorobenzoic acid, nitration at the 5-position followed by reduction yields 3-methoxy-4-chloro-5-aminobenzoic acid.

  • Diazotization and fluorination : Treatment with NaNO₂ in anhydrous HF at 0–5°C generates a diazonium intermediate, which undergoes thermal decomposition to introduce fluorine. Yield: ~65–70% (crude).

Conversion to Acyl Chloride

The carboxylic acid is reacted with thionyl chloride (SOCl₂) in dichloromethane under reflux (40–50°C) for 4 hours. Excess SOCl₂ is removed via distillation, yielding 2-chloro-4-fluoro-3-methoxybenzoyl chloride.

Thiomorpholine Coupling

The acyl chloride is reacted with thiomorpholine in dichloromethane using triethylamine as a base:

RCOCl+ThiomorpholineEt3NRCON(Thiomorpholine)+HCl\text{RCOCl} + \text{Thiomorpholine} \xrightarrow{\text{Et}_3\text{N}} \text{RCON(Thiomorpholine)} + \text{HCl}

Conditions : 0–5°C, 2 hours; room temperature, 12 hours.
Yield : 58–62% after recrystallization (ethanol/water).

Method 2: One-Pot Friedel-Crafts Acylation

Adapting protocols from CN103570510A, this route employs a tandem acylation-reduction strategy:

  • Friedel-Crafts acylation : 2-Chloro-4-fluoro-3-methoxybenzoyl chloride is reacted with thiomorpholine in the presence of ZnCl₂ (Lewis acid) in dichloromethane at 0°C.

  • In situ reduction : Sodium borohydride (NaBH₄) is added to reduce any ketone byproducts, though this step is optional for the target compound.
    Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • ZnCl₂ serves dual roles as a catalyst and dehydrating agent.
    Yield : 54–57%.

Method 3: Ullmann-Type Coupling

Inspired by EP3176163A1, a copper-catalyzed coupling introduces the thiomorpholine moiety:

  • Halogenation : 2-Chloro-4-fluoro-3-methoxyiodobenzene is prepared via iodination of the parent benzene derivative.

  • Coupling : Reaction with thiomorpholine using CuI/L-proline in DMSO at 80°C for 24 hours:

Ar-I+ThiomorpholineCuIAr-Thiomorpholine+HI\text{Ar-I} + \text{Thiomorpholine} \xrightarrow{\text{CuI}} \text{Ar-Thiomorpholine} + \text{HI}

Yield : 48–52% after column chromatography.

Comparative Analysis of Methods

Parameter Acyl Chloride Route One-Pot Acylation Ullmann Coupling
Yield 58–62%54–57%48–52%
Reaction Time 14–16 hours8–10 hours24–30 hours
Catalyst NoneZnCl₂CuI/L-proline
Byproducts HCl, unreacted acyl chlorideBoron residuesIodide salts
Scalability HighModerateLow

Process Optimization Strategies

Solvent Selection

  • Dichloromethane : Preferred for acyl chloride reactions due to low nucleophilicity.

  • Tetrahydrofuran (THF) : Enhances solubility of thiomorpholine in one-pot methods.

  • Dimethyl sulfoxide (DMSO) : Facilitates Ullmann coupling but complicates solvent recovery.

Temperature Control

  • Diazotization requires strict maintenance of 0–5°C to prevent diazonium salt decomposition.

  • Exothermic reactions (e.g., acyl chloride formation) necessitate gradual reagent addition.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield 98–99% purity for the final product.

  • Column chromatography : Required for Ullmann coupling to remove copper residues .

Scientific Research Applications

The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone , with the IUPAC name reflecting its structure, is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its chemical properties, potential applications in medicinal chemistry, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₂H₁₃ClFNO₂S
  • Molar Mass : 273.75 g/mol
  • Physical State : Solid
  • Purity : 97% .

Key Features

  • The compound features a chloro and fluoro substituent on a methoxyphenyl ring, which may enhance its biological activity by influencing lipophilicity and electronic properties.
  • The thiomorpholino moiety is known for its potential to interact with biological targets, making it a candidate for pharmaceutical development.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms (chlorine and fluorine) can enhance binding affinity to specific targets involved in tumor growth .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thiomorpholino compounds possess antimicrobial activity. This could pave the way for developing new antibiotics or antifungal agents .
  • Neurological Research : The thiomorpholine ring may provide neuroprotective effects, making this compound a candidate for studying neurodegenerative diseases .

Anticancer Efficacy

A study conducted on structurally similar compounds demonstrated significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspases .

Antimicrobial Screening

In vitro testing of thiomorpholine derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compound's efficacy was measured using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .

Neuroprotective Effects

Research exploring the neuroprotective properties of thiomorpholino compounds found that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic roles in conditions like Alzheimer’s disease .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of cancer cell proliferationInduction of apoptosis in breast cancer
Antimicrobial EffectsActivity against bacterial strainsZones of inhibition similar to antibiotics
Neurological ResearchPotential neuroprotectionReduced oxidative stress markers

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone 2-Cl, 4-F, 3-OCH₃ C₁₂H₁₂ClFNO₂S 295.74 Mixed electronic effects (EWG + EDG), potential for diverse interactions
(2-Chlorophenyl)(thiomorpholino)methanone 2-Cl C₁₁H₁₂ClNOS 241.73 Simpler structure; lacks fluoro and methoxy groups
(3-Amino-4-methoxyphenyl)(thiomorpholino)methanone (14c) 3-NH₂, 4-OCH₃ C₁₂H₁₅N₂O₂S 263.33 Amino group enhances H-bonding potential
Thiomorpholino(2,4,6-trichlorophenyl)methanone 2,4,6-Cl₃ C₁₁H₁₀Cl₃NOS 310.62 High lipophilicity due to three Cl substituents
(2-Fluoro-3-nitrophenyl)(morpholino)methanone (Compound 3) 2-F, 3-NO₂ C₁₂H₁₃FN₂O₄ 280.25 Nitro group introduces strong electron-withdrawing effects
Key Observations:
  • Electronic Effects : The target compound’s combination of Cl (EWG), F (EWG), and OCH₃ (EDG) may lead to a balanced electronic profile, contrasting with analogs like the nitro-substituted Compound 3 (), which is strongly electron-deficient .
  • Solubility : The methoxy group in the target compound could improve solubility in polar solvents compared to the trichlorophenyl analog (), which is likely highly lipophilic .
  • The target compound’s substituents may influence similar intermolecular interactions .

Crystallographic and Spectroscopic Data

  • Crystallography : Compound 4 (orthorhombic Pbc2₁, density = 1.675 g·cm⁻³) in suggests that substituents influence packing efficiency. The target compound’s Cl/F/OCH₃ groups may lead to distinct crystal lattice arrangements .
  • NMR Trends: In compound 14a (), the thiomorpholino protons resonate at δ 2.66–3.96 ppm. The target compound’s substituents may shift these signals due to anisotropic effects .

Biological Activity

(2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is an organic compound with a complex molecular structure that suggests potential biological activities, including antimicrobial, analgesic, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's chemical formula is C12H13ClFNO2SC_{12}H_{13}ClFNO_2S, and it features several functional groups: a chloro group, a fluoro group, a methoxy group, and a thiomorpholine moiety. These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes and modulating their activity.
  • Receptor Interaction : Interacting with cellular receptors to initiate signaling pathways.
  • Induction of Apoptosis : Potentially promoting programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of halogen atoms (chloro and fluoro) typically enhances the antimicrobial efficacy due to their electron-withdrawing effects, which can stabilize the active form of the compound in biological systems .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance, related compounds have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and interference with cancer-related signaling pathways. The thiomorpholine group may enhance this activity by improving binding affinity to target proteins involved in tumor growth .

Study 1: Inhibition of ATAD2

A significant study evaluated the interaction of structurally related compounds with the ATAD2 bromodomain, revealing that modifications to similar compounds can lead to varying degrees of inhibitory activity. The study highlighted that certain derivatives exhibited IC50 values as low as 11.32 μM against ATAD2, suggesting that this compound might also possess similar inhibitory properties .

Study 2: Structure-Activity Relationship

Another investigation into the structure-activity relationship (SAR) found that modifications to the phenyl ring significantly affected biological activity. The introduction of specific substituents enhanced binding interactions with target proteins, which may translate into increased pharmacological effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-fluorophenolChloro and fluoro substituentsAntimicrobial
3-Methoxyphenyl-thiomorpholineMethoxy group with thiomorpholineAnalgesic
4-Fluorophenyl-thiomorpholineFluorine substituent with thiomorpholineAnticancer

The unique combination of functional groups in this compound potentially enhances its biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Chloro-4-fluoro-3-methoxyphenyl)(thiomorpholino)methanone, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Dissolve substituted phenyl precursors (e.g., halogenated methoxyphenyl derivatives) in aprotic solvents like chloroform or tetrahydrofuran (THF) under inert atmosphere.
  • Step 2 : Introduce thiomorpholine derivatives via nucleophilic acyl substitution. Catalysts such as piperidine (0.02–0.05 mmol) enhance reaction efficiency by deprotonating intermediates .
  • Step 3 : Reflux for 1.5–3 hours, followed by solvent distillation. Yield optimization (e.g., ~69% in THF with Grignard reagents) depends on temperature control (−5°C to 80°C) and stoichiometric ratios .
  • Critical Parameter : Excess halogenated aryl precursors may lead to byproducts; monitor via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • FT-IR : Identify key functional groups: C=O stretch (~1650–1750 cm⁻¹), C-F/C-Cl stretches (1050–1250 cm⁻¹), and thiomorpholine S-C-N vibrations (600–800 cm⁻¹). Compare with reference spectra of analogous methanones .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methoxy group (δ 3.8–4.0 ppm in ¹H) and thiomorpholine protons (δ 2.5–3.5 ppm) should integrate correctly .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using high-resolution MS.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data between theoretical predictions and observed results for this compound?

  • Methodological Answer :

  • Approach 1 : Perform computational modeling (DFT or molecular dynamics) to predict vibrational frequencies and NMR chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility .
  • Approach 2 : Validate via cross-technique analysis. For example, inconsistent NOESY correlations might indicate steric hindrance from the 2-chloro-4-fluoro substituents, requiring X-ray crystallography for definitive confirmation .
  • Case Study : In analogous morpholino-methanones, discrepancies in C=O stretching frequencies were resolved by adjusting solvent polarity during IR measurements .

Q. How does the thiomorpholino moiety influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assay :
  • Step 1 : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
  • Step 2 : Monitor degradation via HPLC at 24-hour intervals. Thiomorpholine’s sulfur atom increases susceptibility to oxidation; use antioxidants (e.g., BHT) in acidic conditions .
  • Step 3 : Compare with morpholino analogs to isolate sulfur’s role. For example, thiomorpholino derivatives degrade 20% faster in alkaline media due to nucleophilic attack on the thioether group .

Q. What are the limitations of current experimental designs in studying this compound’s reactivity with biomolecular targets?

  • Methodological Answer :

  • Limitation 1 : Simplified model systems (e.g., pure enzyme assays) may overlook matrix effects from real-world biological fluids. Organic degradation during prolonged assays (e.g., 9-hour incubations) alters reactivity profiles .
  • Mitigation : Implement continuous cooling (4°C) and inert atmospheres to stabilize reactive intermediates .
  • Limitation 2 : Low structural diversity in initial libraries (e.g., 8–10 analogs) limits SAR conclusions. Expand to >50 derivatives with varied halogen/alkoxy substitutions .

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